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Asterriquinone B1

Cat. No.: B1243475
M. Wt: 534.6 g/mol
InChI Key: RTPUFVIDLSEXOV-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Chemical Biology

Asterriquinone (B1663379) B1 belongs to the asterriquinone family, a class of metabolites produced by various fungi, most notably from the genus Aspergillus. capes.gov.brknapsackfamily.com Natural products chemistry, the study of chemical compounds derived from living organisms, provides the foundational context for understanding Asterriquinone B1. These compounds are a rich source of complex and diverse chemical structures that have been optimized through evolution for specific biological functions.

The structure of this compound is characterized by a dimethoxybenzoquinone core asymmetrically substituted with two different indole (B1671886) moieties. mdpi.compsu.edu This intricate architecture has made it a compelling target for total synthesis, a challenging endeavor in organic chemistry that aims to artificially replicate complex natural molecules. capes.gov.brmdpi.com The successful synthesis of this compound and its derivatives has not only validated its structure but also enabled further investigation into its biological activities. capes.gov.brmdpi.com

In the realm of chemical biology, this compound is studied for its interactions with biological systems at a molecular level. Researchers in this field utilize chemical tools, such as synthetic analogs of this compound, to probe and modulate biological processes. escholarship.orgsoton.ac.uk This approach helps to elucidate the mechanisms of action and identify the specific cellular targets of this bioactive molecule.

Significance of this compound as a Bioactive Molecule

The significance of this compound lies in its diverse and potent biological activities. It has been a focal point of research due to its potential therapeutic applications. escholarship.orgsoton.ac.uk A particularly noteworthy discovery was the identification of its demethylated analog, Demethylthis compound (DAQ-B1), as a small molecule activator of the insulin (B600854) receptor. cabidigitallibrary.orgescholarship.org This finding was a major breakthrough, suggesting a potential new avenue for the development of orally active treatments for diabetes. escholarship.orgnih.gov

Beyond its insulin-mimetic properties, this compound and its analogs have demonstrated a range of other biological effects, including:

Antitumor activity soton.ac.uknih.gov

Inhibition of HIV reverse transcriptase soton.ac.uk

Activation of the nerve growth factor (NGF) receptor , which is crucial for neuronal growth and survival. escholarship.org

These varied activities underscore the importance of this compound as a versatile molecular scaffold for drug discovery. The ability of this class of molecules to promote or inhibit protein-protein interactions appears to be central to their biological functions. soton.ac.uk

Overview of Research Trajectories on this compound

Research on this compound has progressed along several key trajectories since its initial discovery.

Discovery and Isolation: The journey began with the isolation of this compound from fungal sources, specifically Aspergillus terreus. capes.gov.brknapsackfamily.com Initial studies focused on the characterization of its chemical structure using spectroscopic methods. endocrine.org

Total Synthesis: A significant area of research has been the total synthesis of this compound and its analogs. capes.gov.brmdpi.comsoton.ac.ukacs.orgcapes.gov.br These synthetic efforts have been crucial for confirming the structure of the natural product and for providing sufficient quantities of the compound for biological testing. endocrine.org Synthetic chemists have developed various strategies to construct the complex bis-indolylquinone framework. acs.orgcapes.gov.br

Biological Evaluation and Mechanism of Action: A major research thrust has been the investigation of the biological activities of this compound and its derivatives. This includes the discovery of Demethylthis compound as an insulin receptor activator and subsequent studies to understand its mechanism of action. escholarship.orgcabidigitallibrary.orgescholarship.org Research has also explored its potential as an antitumor agent and its effects on other cellular signaling pathways. soton.ac.ukontosight.ai

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential of this compound, researchers have conducted extensive SAR studies. escholarship.orgnih.govontosight.ai By synthesizing and testing a library of analogs with modifications at various positions, scientists have been able to identify the key structural features responsible for its biological activity. researchgate.net This has led to the development of second-generation compounds with improved efficacy and selectivity. escholarship.orgnih.gov

Table 1: Key Research Findings on this compound and its Analogs

Research Area Key Finding Reference(s)
Discovery Isolated from the fungus Aspergillus terreus. capes.gov.brknapsackfamily.com
Structure Characterized as a dimethoxybenzoquinone with two distinct indole substituents. mdpi.compsu.edu
Bioactivity Demethylthis compound (DAQ-B1) acts as an orally active insulin mimetic. cabidigitallibrary.orgescholarship.org
Bioactivity Exhibits antitumor and antiretroviral properties. escholarship.orgsoton.ac.uk
Bioactivity Activates the nerve growth factor (NGF) receptor. escholarship.org
Synthesis First total synthesis confirmed its complex structure. capes.gov.br
SAR Studies Identified the quinone and 7-prenylindole as the major pharmacophore for insulin mimetic activity. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N2O4 B1243475 Asterriquinone B1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c1-8-34(4,5)33-25(22-13-9-10-15-24(22)36-33)27-30(38)31(39-6)26(29(37)32(27)40-7)23-18-35-28-20(17-16-19(2)3)12-11-14-21(23)28/h8-16,18,35-36H,1,17H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPUFVIDLSEXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)OC)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101785
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dimethoxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78708-35-7
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dimethoxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78708-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dimethoxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Bioproduction of Asterriquinone B1

Fungal Isolation Sources and Producing Organisms

The discovery and isolation of Asterriquinone (B1663379) B1 and its analogues have been reported from a diverse range of fungal species, with the genus Aspergillus being the most prominent producer. These fungi have been isolated from various terrestrial and marine environments.

The genus Aspergillus is a primary source of Asterriquinone B1 and related compounds. Several species within this genus have been identified as producers.

Aspergillus terreus : This species, a common soil-dwelling fungus, is a well-documented producer of asterriquinones. mdpi.com Strains of A. terreus, such as IFO 6123, have been shown to produce a variety of these compounds. nih.gov The production of butyrolactone I, another secondary metabolite from A. terreus, has been studied in submerged cultures, indicating the types of fermentation conditions used for this species. mdpi.com

Aspergillus candidus : This fungus is another significant source of asterriquinones. studiesinmycology.org Fermentation broths of A. candidus have yielded several new asterriquinone analogues, which were purified using techniques like high-speed counter-current chromatography (HSCCC) and HPLC. nih.govndl.go.jp

Aspergillus flocculosus : Isolated from marine environments such as the Van Phong and Nha Trang Bays in Vietnam, A. flocculosus has been found to produce various bis-indole quinones and terpenoids. researchgate.net

Aspergillus sp. SCSIO 41018 : This marine-derived fungal strain, isolated from a sponge, has been identified as a producer of this compound. tandfonline.comnih.gov

The following table summarizes some of the key Aspergillus strains and the asterriquinones they produce.

Fungal Species/StrainCompound(s) ProducedSource/Environment
Aspergillus terreus IFO 6123Asterriquinone (ARQ), ARQ monoacetateMycelium
Aspergillus candidusNeoasterriquinone, Isoasterriquinone, and other analogsFermentation Broth
Aspergillus flocculosusBis-indole quinones, TerpenoidsMarine (Vietnam)
Aspergillus sp. SCSIO 41018Asterriquinones I, J, K, and B1Marine Sponge

While Aspergillus is the primary source, other fungal genera have also been reported to produce asterriquinone-type compounds.

Annulohypoxylon truncatum : This xylariaceous fungus, found on dead branches of deciduous trees, produces a series of asterriquinone-type pigments. researchgate.nettexasmushrooms.org From the stromata (fruiting bodies) of A. truncatum, two specific pigments named truncaquinone A and truncaquinone B were isolated. researchgate.netresearchgate.netconicet.gov.ar These compounds share the core structure of asterriquinones. conicet.gov.ar The genus Annulohypoxylon is now known to be characterized chemotaxonomically by the presence of naphthol derivatives or truncaquinones. conicet.gov.ar

Humicola and Botryotrichum species : Research has also led to the discovery of new quinone pigments from the fermentation broths of Humicola and Botryotrichum species isolated from soil samples. nih.gov

The production of this compound is highly dependent on the specific fungal strain and the conditions under which it is cultivated. Fermentation conditions are critical variables that can be manipulated to optimize the yield of desired secondary metabolites.

Studies on producing organisms indicate that both solid-state and submerged fermentation can be employed. For instance, Aspergillus sp. SCSIO 41018 was cultured using a potato dextrose broth (PDB). nih.gov Research on Aspergillus terreus has utilized submerged cultures for metabolite production. mdpi.com For Aspergillus flocculosus, standard mycological media such as Czapek yeast extract agar (B569324) (CYA) and Malt Extract Agar Oxoid (MEAOX) have been used for cultivation. wikipedia.org

Optimization of culture conditions such as temperature, pH, aeration, and media composition is a common strategy to enhance metabolite production. In the related biosynthesis of terrequinone A in engineered E. coli, temperature was a key factor, and the timing of substrate addition (L-tryptophan and prenol) was optimized to maximize yield. nih.gov While specific optimization data for this compound production is not extensively detailed, these general principles of fermentation technology apply.

Biosynthetic Pathways of this compound

This compound is a dimeric alkaloid featuring a benzoquinone core symmetrically substituted with two identical indole (B1671886) moieties. Its biosynthesis is a complex process involving precursors from different primary metabolic pathways.

The biosynthesis of asterriquinones is a classic example of a mixed pathway. The central 2,5-dihydroxy-1,4-benzoquinone (B104904) core is believed to originate from the polyketide pathway . wikipedia.orgbeilstein-journals.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large enzyme complex known as polyketide synthase (PKS). wikipedia.org For many aromatic polyketides, such as the fungal pigment atrochrysone, the precursor is an octaketide, formed from one acetyl-CoA and seven malonyl-CoA units. nih.gov

The indole moieties are derived from the amino acid L-tryptophan , a product of the shikimate pathway. Furthermore, the structure of this compound includes two reverse prenyl groups attached to the indole rings. These isoprenoid units are synthesized via the mevalonate (B85504) pathway and are typically transferred from a donor molecule like dimethylallyl pyrophosphate (DMAPP).

Therefore, the key precursors for the biosynthesis of this compound are:

Acetyl-CoA and Malonyl-CoA (for the benzoquinone core)

L-tryptophan (for the indole rings)

Dimethylallyl pyrophosphate (DMAPP) (for the prenyl side chains)

The precise enzymatic sequence for this compound biosynthesis is not fully elucidated, but key steps have been proposed based on studies of related compounds and the enzymes involved.

Indole Precursor Formation : The pathway begins with L-tryptophan, which is prenylated to form the necessary indole building blocks.

Prenylation : A crucial step is the transfer of a prenyl group to the indole ring. This reaction is catalyzed by a class of enzymes known as prenyltransferases . For example, the enzyme TdiB from Aspergillus nidulans has been shown to catalyze the prenyltransfer to the precursor of bioactive asterriquinones. jst.go.jpnih.gov This highlights the type of enzymatic activity required for synthesizing the substituted indole units.

Dimerization and Oxidation : The final key step is the oxidative coupling of two prenylated indole molecules to the polyketide-derived benzoquinone core. The exact mechanism and the enzymes responsible for this dimerization and subsequent oxidation to form the final quinone structure are still under investigation but are central to the formation of the complete this compound molecule. nih.gov

Genetic Basis for Biosynthetic Enzymes

The biosynthesis of asterriquinones, a class of fungal secondary metabolites, is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). uni-marburg.de The study of these clusters provides a blueprint for understanding how the complex asterriquinone scaffold is assembled. The first genetic locus identified for an asterriquinone was the terrequinone A gene cluster in Aspergillus nidulans. nih.gov This discovery was a significant step in elucidating the enzymatic machinery responsible for this class of compounds.

The terrequinone A BGC in A. nidulans comprises a set of five core genes, designated tdiA through tdiE. nih.govnih.gov These genes code for the enzymes that catalyze the key steps in the formation of the bis-indolylquinone core and its subsequent modifications. The functions of these enzymes have been investigated, revealing a multi-step enzymatic cascade. nih.gov

The biosynthetic pathway begins with the conversion of L-tryptophan to indole pyruvic acid (IPA) by the aminotransferase TdiD. nih.govnih.gov The nonribosomal peptide synthetase (NRPS), TdiA, then dimerizes two molecules of IPA to form the bis-indolylquinone precursor, didemethylasterriquinone D (DDAQ D). nih.gov Following this, the oxidoreductase TdiC is believed to reduce the keto group on the quinone core. nih.gov The subsequent prenylation steps, which add dimethylallyl groups to the indole rings, are critical for the diversity of the asterriquinone family. The enzyme TdiB, a prenyltransferase, catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the DDAQ D intermediate, yielding asterriquinone C-1. nih.gov Notably, TdiB does not require divalent metal cations for its function and lacks the typical prenyl diphosphate binding motif. nih.gov A second prenylation, also performed by TdiB, leads to the formation of terrequinone A. nih.gov

Genome mining has revealed that similar BGCs exist in other fungi. In Aspergillus terreus, a prenyltransferase named AstPT, encoded by the gene ATEG_09980, has been identified. nih.gov AstPT shares high sequence similarity with TdiB and is responsible for the prenylation of asterriquinone D. nih.gov This enzyme can catalyze both reverse N1- and regular C2 prenylation of the methylated bisindolyl benzoquinone structure. nih.gov Furthermore, a BGC highly similar to the cochliodinol (B79253) cluster in Chaetomium globosum was identified in Chaetomium olivaceum and is proposed to be responsible for the production of an asterriquinone designated A4. nih.gov The core gene in this cluster, g1124, encodes an indole prenyltransferase with high identity to its C. globosum homolog. nih.gov

The regulation of these BGCs is also a key area of research. In some fungi, the expression of secondary metabolite gene clusters is controlled by epigenetic factors, such as histone acetylation. nih.govresearchgate.net For instance, the deletion of a histone deacetylase gene in C. olivaceum led to the activation of the asterriquinone BGC and the production of the corresponding metabolite. nih.gov

Table 1: Genes and Enzymes in Asterriquinone Biosynthesis

Gene Organism Enzyme Function
tdiA Aspergillus nidulans TdiA Nonribosomal Peptide Synthetase (NRPS)
tdiB Aspergillus nidulans TdiB Prenyltransferase
tdiC Aspergillus nidulans TdiC Oxidoreductase
tdiD Aspergillus nidulans TdiD Aminotransferase
tdiE Aspergillus nidulans TdiE FAD-dependent monooxygenase
ATEG_09980 Aspergillus terreus AstPT Asterriquinone Prenyltransferase

Comparative Biosynthesis with Related Indole-Quinone Natural Products

The biosynthesis of asterriquinones is a specialized branch of the broader metabolic pathways that produce indole-containing natural products in fungi. nih.gov A comparison with other indole-derived compounds reveals both shared origins and critical enzymatic divergences that lead to a vast diversity of chemical structures.

The most direct comparison can be made with other bisindole alkaloids that also originate from two molecules of L-tryptophan. nih.gov These pathways, such as those for violacein (B1683560) and the indolocarbazoles (e.g., rebeccamycin (B1679247) and staurosporine), share the same primary precursor but diverge at the very first committed step. nih.gov The biosynthesis of terrequinone A, and by extension other asterriquinones, commences with the formation of indole-3-pyruvic acid (IPA) from L-tryptophan. nih.govnih.gov In contrast, the pathways leading to violacein and indolocarbazoles proceed through an indole-3-pyruvate imine intermediate. nih.gov This initial chemical distinction dictates the entire subsequent assembly logic, channeling the precursors into fundamentally different molecular scaffolds: a bisindolylquinone for asterriquinones versus a pyrrolocarbazole or an oxo-violacein core for the others.

A more distant but informative comparison can be drawn with the indole-diterpenes (IDTs), another major class of fungal metabolites derived from an indole precursor. nih.govnih.gov IDT biosynthesis, which produces compounds like paxilline (B40905) and emindole, also begins with an indole moiety, but it is coupled with a C20 isoprenoid unit, geranylgeranyl pyrophosphate (GGPP). acs.orgacs.org The key enzymes in IDT pathways include indole prenyltransferases that attach the GGPP unit to the indole ring, followed by a series of terpene cyclases and monooxygenases that construct the complex polycyclic diterpene skeleton. nih.govacs.orgrsc.org This is fundamentally different from asterriquinone biosynthesis, which involves the dimerization of two indole-derived units (IPA) by an NRPS enzyme and lacks the involvement of terpene cyclases. nih.gov While both pathways utilize tailoring enzymes like prenyltransferases and oxidoreductases to generate structural diversity, their core biosynthetic strategies are entirely distinct, highlighting the modular evolution of fungal secondary metabolism to produce different classes of indole alkaloids from common building blocks.

Table 2: Comparison of Biosynthetic Pathways

Feature Asterriquinones (e.g., Terrequinone A) Violacein Indole-Diterpenes (e.g., Paxilline)
Indole Precursor(s) 2x L-Tryptophan 2x L-Tryptophan 1x Indole-3-glycerol phosphate, 1x Serine
Key Intermediate Indole-3-pyruvic acid (IPA) Indole-3-pyruvate imine 3-Geranylgeranylindole (3-GGI)
Core Synthase(s) Nonribosomal Peptide Synthetase (NRPS) L-tryptophan oxidase, Violacein synthase Indole prenyltransferase (IdtC), Terpene cyclase (IdtB)
Second Major Precursor N/A (dimerization of indole units) N/A (dimerization of indole units) Geranylgeranyl pyrophosphate (GGPP)

| Resulting Core Scaffold | Bis-indolylquinone | Oxo-violacein | Indole-diterpenoid |

Chemical Synthesis Strategies for Asterriquinone B1 and Analogs

Total Synthesis Approaches for Asterriquinone (B1663379) B1

The total synthesis of the asterriquinone core structure, particularly for asymmetric bis-indolylquinones like demethylasterriquinone B1, presents unique challenges in controlling regioselectivity. Researchers have devised both convergent and linear multi-step routes to address these challenges effectively.

One notable convergent approach to demethylthis compound involves a palladium-catalyzed Stille coupling reaction. nih.gov This methodology provides excellent control over the regiochemistry of the final product. The key steps of this strategy are outlined below:

StepReactantsReagents and ConditionsProductKey Transformation
1Bromo-2,5-dichloro-4-indolylbenzoquinone(7-prenylindole)tinPalladium catalystFormation of the bis-indolylquinone precursor
2Dihaloquinone precursorHydrolysisConversion to the dihydroxyquinone natural product

This Stille coupling strategy successfully addresses the challenge of selectively introducing two different indole (B1671886) moieties onto the quinone core, a significant hurdle in the synthesis of unsymmetrical bis-indolylquinones. nih.gov

Linear, multi-step synthetic routes have also been successfully employed to construct demethylthis compound. One of the earliest total syntheses utilized a base-promoted condensation of indoles with a halogenated quinone. nih.gov This approach, while effective, faced challenges in controlling the regioselectivity of the addition of the second indole group.

A summary of this multi-step synthesis is presented below:

StepReactantsReagents and ConditionsProductKey Transformation
12-isoprenylindole and bromanilBaseMono-indolylquinone intermediateSelective mono-addition of the first indole
2Mono-indolylquinone intermediate and 7-prenylindoleBaseMixture of meta- and para-substituted bis-indolylquinone productsAddition of the second indole

To overcome the issue of mixed regiochemical outcomes, an alternative acid-promoted addition of indoles to 2,5-dichlorobenzoquinone was developed. While the reaction of 2-isoprenylindole with dichlorobenzoquinone under mineral acid conditions was unsuccessful, the use of 3-bromo-2,5-dichlorobenzoquinone with acetic acid as a promoter proved to be a successful modification. nih.gov

The available scientific literature on the total synthesis of this compound and its direct analog, demethylthis compound, does not specifically detail stereoselective synthesis considerations. The core structure of these molecules is generally depicted as being achiral, lacking stereocenters. Consequently, the synthetic strategies reported have primarily focused on achieving the correct regiochemical arrangement of the indole substituents on the quinone core rather than controlling stereochemistry. It is possible that in more complex, sterically hindered analogs, atropisomerism could arise, which would necessitate stereoselective control. However, for this compound and demethylthis compound, this aspect has not been a reported focus of synthetic efforts.

Synthesis of Demethylthis compound (L-783,281)

Demethylthis compound, also known as L-783,281, is a significant analog of this compound and has been the primary target of several total synthesis campaigns due to its notable biological activity.

The synthetic methodologies detailed in sections 3.1.1 and 3.1.2 are directly applicable to the synthesis of demethylthis compound. Both the Stille coupling approach and the modified acid-promoted condensation have been successfully utilized to prepare this specific demethylated form. nih.gov These methods have been instrumental in providing sufficient quantities of the material for biological evaluation.

An optimized total synthesis of demethylthis compound was later developed to support the "methyl scanning" approach, a technique used to identify which parts of a molecule are crucial for its biological activity. This improved synthesis enabled the efficient preparation of a series of methylated derivatives of demethylthis compound.

Currently, there is a lack of specific reports in the scientific literature describing the synthesis of demethylthis compound through the derivatization of biosynthetically preformed intermediates. While the biosynthesis of other fungal quinone-containing natural products has been studied, a direct chemoenzymatic route or the use of fermentation-derived precursors for the targeted synthesis of demethylthis compound has not been documented. Future research in the area of fungal metabolic engineering could potentially open avenues for such semi-synthetic approaches.

Development of Synthetic Analogs and Derivatives

The development of synthetic analogs and derivatives of this compound is a key strategy aimed at improving its therapeutic potential. This involves the systematic modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic properties while reducing potential toxicity. These efforts are guided by a deep understanding of the compound's structure-activity relationships (SAR).

Rational Design Principles for Analog Synthesis

The rational design of this compound analogs is fundamentally based on its unique dimeric indole quinone structure. The core scaffold, consisting of two indole rings linked to a central quinone moiety, presents multiple avenues for chemical modification. Key principles guiding the synthesis of new analogs include the modification of the indole nitrogen substituents, alteration of the substitution pattern on the indole rings, and bioisosteric replacement of the quinone core.

Structure-activity relationship (SAR) studies of related bis-indole alkaloids have shown that the nature of the substituents on the indole nitrogens can significantly influence biological activity. For instance, the introduction of small alkyl groups or benzyl groups can modulate the lipophilicity and steric bulk of the molecule, potentially affecting its interaction with biological targets.

Another critical aspect of rational design involves modifying the electronic properties of the indole rings. The introduction of electron-donating or electron-withdrawing groups at various positions on the indole scaffold can alter the molecule's redox potential and its ability to participate in hydrogen bonding or other non-covalent interactions. These modifications can fine-tune the binding affinity and selectivity of the analogs for their target proteins.

Furthermore, the central quinone ring is a key pharmacophore, but it can also be associated with off-target effects. Therefore, a significant effort in the rational design of this compound analogs is focused on the bioisosteric replacement of the quinone moiety to improve the safety profile while retaining or enhancing the desired biological activity.

Design PrincipleTarget MoietyExample ModificationDesired Outcome
Modulation of LipophilicityIndole NitrogenAlkylation, BenzylationImproved cell permeability, altered target binding
Alteration of Electronic PropertiesIndole RingIntroduction of -OCH3, -Cl, -NO2Enhanced target affinity and selectivity
Bioisosteric ReplacementQuinone CoreReplacement with pyrone or other heterocyclesReduced toxicity, improved pharmacokinetic profile

Combinatorial Library Synthesis Approaches

Combinatorial chemistry offers a powerful approach to rapidly generate large and diverse libraries of this compound analogs for high-throughput screening. This strategy involves the systematic and repetitive combination of a set of chemical building blocks to create a multitude of different molecules. For this compound, a combinatorial approach can be envisioned that utilizes a common core scaffold, such as a pre-formed bis-indole system, which is then elaborated with a variety of substituents.

One potential combinatorial strategy would involve the parallel synthesis of a library of analogs with diverse substituents on the indole nitrogens. Starting from a common bis-indolyl precursor, a wide range of alkylating or acylating agents can be employed to introduce different functional groups. This approach allows for the exploration of a broad chemical space around this part of the molecule.

Another combinatorial approach could focus on the diversification of the indole rings themselves. By using a selection of substituted indole building blocks in the initial dimerization step, a library of analogs with varied substitution patterns on the aromatic rings can be generated. This would enable a systematic investigation of the influence of electronic and steric effects on the biological activity of the resulting compounds.

The use of solid-phase synthesis can greatly facilitate the construction of such libraries, allowing for the efficient purification of intermediates and the automation of the synthetic process. By anchoring the initial building block to a solid support, excess reagents and byproducts can be easily washed away, streamlining the synthesis of a large number of compounds.

Library TypeCore ScaffoldDiversification PointPotential Building Blocks
N-Substituted LibraryBis-indolyl quinoneIndole NitrogensAlkyl halides, acyl chlorides, sulfonyl chlorides
Indole-Substituted LibraryDimeric coreIndole RingsSubstituted indoles (e.g., 5-methoxyindole, 6-chloroindole)
Quinone-Replacement LibraryBis-indole coreCentral RingVarious di-electrophiles for heterocycle formation

Pyrone-Based Quinone Replacements (e.g., Indolylkojates)

A significant challenge in the development of quinone-containing compounds as therapeutic agents is their potential for redox cycling and the generation of reactive oxygen species (ROS), which can lead to cellular damage. To mitigate this, the bioisosteric replacement of the quinone moiety in this compound with a more stable and less redox-active core is a promising strategy. Pyrone scaffolds, such as that found in kojic acid, have emerged as attractive bioisosteres for quinones.

The 4-pyrone ring system shares several key electronic and steric features with the 1,4-benzoquinone moiety. Both are planar, possess hydrogen bond acceptors, and can participate in pi-stacking interactions. However, pyrones are generally less susceptible to reduction and subsequent redox cycling. The synthesis of "indolylkojates," where the central quinone ring of this compound is replaced by a kojic acid-derived pyrone core, represents a novel approach to creating safer analogs.

Initial biological evaluation of these pyrone-based analogs would focus on confirming the retention of the desired pharmacological activity and assessing their cytotoxicity and potential for ROS generation compared to the parent quinone-containing compound.

Compound ClassCore MoietyKey Structural FeaturesRationale for Replacement
This compound1,4-BenzoquinonePlanar, H-bond acceptors, redox-activeParent compound
Indolylkojate Analogs4-Pyrone (from Kojic Acid)Planar, H-bond acceptors, less redox-activeReduce potential for redox cycling and ROS generation

Pharmacological and Biological Activities of Asterriquinone B1 in Preclinical Models

Insulin (B600854) Receptor Modulating Activity

Demethylasterriquinone B1 has been identified as a selective insulin receptor (IR) modulator, exhibiting insulin-mimetic properties in various preclinical models. tocris.com It is a nonpeptidyl small molecule that directly interacts with and activates the human insulin receptor tyrosine kinase (IRTK). caymanchem.com

In cellular models, Demethylthis compound has been shown to mimic the effects of insulin by activating the insulin receptor. This activation triggers a cascade of downstream signaling events that are characteristic of insulin action. Specifically, DAQ B1 induces the tyrosine phosphorylation of the insulin receptor β subunit and the subsequent phosphorylation of insulin receptor substrate-1 (IRS-1). caymanchem.com

This initiation of the insulin signaling pathway leads to the activation of key downstream effectors, including phosphoinositide 3-kinase (PI3K) and Akt kinase. medchemexpress.com The activation of the PI3K/Akt pathway is a critical component of the metabolic actions of insulin. One of the significant outcomes of this pathway activation is the stimulation of glucose uptake in insulin-sensitive cells like adipocytes and skeletal muscle cells. tocris.comcaymanchem.com

Notably, the insulin-mimetic effects of DAQ B1 appear to be selective. Studies have shown that while it robustly activates the metabolic signaling arm involving Akt, it does not significantly activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is associated with cellular proliferation. tocris.com This selectivity for the metabolic pathway over the proliferative pathway is a distinguishing feature of DAQ B1 compared to insulin.

Table 1: In vitro activity of Demethylthis compound on receptor tyrosine kinases.
ReceptorActivityEC50 Value
Insulin Receptor Tyrosine Kinase (IRTK)Activator3 - 6 µM
Insulin-like Growth Factor 1 Receptor (IGF1R)Activator100 µM
Epidermal Growth Factor Receptor (EGFR)Activator100 µM

The insulin-mimetic effects of Demethylthis compound observed in cellular models translate to significant glucose-lowering activity in vivo. Oral administration of DAQ B1 has been demonstrated to produce a notable reduction in blood glucose levels in two different mouse models of diabetes. caymanchem.com This finding is particularly significant as it established DAQ B1 as an orally active insulin-mimetic agent. caymanchem.com The ability to be administered orally presents a potential advantage for small molecule insulin receptor activators.

The mechanism of action of Demethylthis compound, through direct activation of the insulin receptor and its downstream signaling pathways, inherently contributes to improved insulin signaling. By mimicking insulin, DAQ B1 can effectively enhance the cellular response to glucose, a key aspect of insulin sensitivity. While direct studies focusing on "insulin sensitization" in the classical sense (i.e., improving the efficacy of endogenous or exogenous insulin) are not extensively detailed in the provided search results, its action as an insulin mimetic in diabetic animal models suggests a beneficial impact on glucose homeostasis that is akin to enhancing insulin action. caymanchem.com The selective activation of the PI3K/Akt pathway further underscores its role in promoting the metabolic effects of insulin signaling. tocris.com

Antiproliferative and Cytotoxic Effects in Cellular Models

The research on the antiproliferative and cytotoxic effects of Demethylthis compound is less extensive than its insulin-mimetic properties. However, available data suggest a favorable profile in terms of avoiding cellular proliferation.

There is a lack of direct studies in the provided search results investigating the inhibition of tumor cell proliferation by Demethylthis compound in vitro. However, research on its effects on non-cancerous cells provides relevant insights into its proliferative potential. A study on human vascular smooth muscle cells (VSMCs) found that DAQ B1 does not exhibit the insulin-like proliferative effects that are a known concern with chronic insulin administration. caymanchem.com This lack of proliferative activity is a significant finding, as enhanced vascular proliferation can contribute to conditions such as arteriosclerosis.

Furthermore, the selective nature of its signaling pathway activation, favoring the metabolic Akt pathway over the proliferative ERK pathway, supports the observation that DAQ B1 is not a proliferative agent. tocris.com This selective insulin receptor modulation distinguishes it from insulin, which activates both metabolic and proliferative pathways.

Table 2: Signaling pathway selectivity of Demethylthis compound.
Signaling PathwayEffect of Demethylthis compound
PI3K/Akt (Metabolic)Activation
MAPK/ERK (Proliferative)No significant activation

Based on the conducted searches, there is no available information on the induction of apoptosis in cancer cell lines by Demethylthis compound. The primary focus of the existing research has been on its insulin-mimetic and metabolic effects.

Cell Cycle Perturbation Analysis

In vivo Antitumor Activity in Non-Human Models

The antitumor potential of asterriquinones has been investigated in non-human preclinical models. A study on the parent compound, asterriquinone (B1663379) (ARQ), demonstrated inhibitory effects on several transplantable animal tumors. nih.gov Specifically, ARQ showed activity against Ehrlich carcinoma, ascites hepatoma AH13, and mouse P388 leukemia. nih.gov However, the study did not provide specific data on the activity of the this compound analog.

Chemically modified analogs of asterriquinone have also shown potent inhibitory activity against the growth of Ehrlich carcinoma in mice. nih.gov The structure-activity relationship suggests that the presence of free hydroxyl groups in the benzoquinone moiety and the number and position of isoprenoid side chains are important for the antitumor activity. nih.gov

Table 1: In vivo Antitumor Activity of General Asterriquinone (ARQ)

Tumor ModelHostOutcome
Ehrlich CarcinomaMiceInhibitory Effect nih.gov
Ascites Hepatoma AH13RatsInhibitory Effect nih.gov
Mouse P388 LeukemiaMiceInhibitory Effect nih.gov
Yoshida SarcomaRatsLittle to no effect nih.gov
Ascites Hepatoma AH109ARatsLittle to no effect nih.gov
Mouse L1210 LeukemiaMiceLittle to no effect nih.gov

Note: This data pertains to the general asterriquinone compound, and specific in vivo antitumor data for this compound is not available.

Farnesyltransferase Inhibitory Activity

Specificity and Potency of Enzyme Inhibition

Information regarding the specific IC50 value of this compound as a farnesyltransferase inhibitor is not available in the reviewed scientific literature. Farnesyltransferase inhibitors are a class of compounds that block the action of farnesyltransferase, an enzyme involved in the post-translational modification of various proteins, including Ras. nih.govnih.govnih.gov While numerous natural and synthetic compounds have been evaluated for their farnesyltransferase inhibitory potential, the specific potency and selectivity of this compound against this enzyme have not been reported.

Impact on Protein Prenylation in Cell Systems

There is a lack of specific studies investigating the direct impact of this compound on protein prenylation in cellular systems. Protein prenylation is a crucial cellular process where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins, influencing their localization and function. nih.govnih.govresearchgate.net Farnesyltransferase inhibitors are known to disrupt this process, particularly for proteins like those in the Ras superfamily. nih.govnih.gov

Interestingly, a study on the prenyltransferase AstPT from Aspergillus terreus, the fungal source of asterriquinones, revealed that this enzyme is responsible for the prenylation of another analog, Asterriquinone D. researchgate.net The study also noted that AstPT specifically utilizes dimethylallyl diphosphate (B83284) (DMAPP) as a prenyl donor and does not accept farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GPP). researchgate.net This finding suggests a potential role for asterriquinone-like scaffolds in prenylation processes, though direct evidence of this compound's effect on protein prenylation within cells is currently undocumented.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Studies have identified asterriquinones as potent inhibitors of the reverse transcriptase enzyme of the human immunodeficiency virus type-1 (HIV-1). Research has demonstrated that asterriquinone (ARQ) and its analogs can significantly impede the activity of this crucial viral enzyme.

In one study, Asterriquinone and three of its analogues, including a compound designated B1-4 (3,6-dihydroxy-2-[2'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-5-[1',7'-(1",1"-dimethylpropano)-indol-3'-yl]-1,4-benzoquinone), were found to be strong inhibitors of HIV-1 reverse transcriptase. At a concentration of 10 microM, each of these compounds inhibited the enzyme's activity by more than 70%. nih.gov

The mechanism of this inhibition was determined to be competitive with respect to the template-primer, (rA)n.(dT)12-18, and noncompetitive concerning the triphosphate substrate, dTTP. The inhibitory constants (Ki values) for HIV-1 reverse transcriptase were determined for each compound, as detailed in the table below. nih.gov

CompoundKi Value (µM)
Asterriquinone (ARQ)2.3
B1-41.5
C1-10.1
D-10.3
Data sourced from Biochemical and Biophysical Research Communications nih.gov

These findings highlight the potential of asterriquinone and its derivatives as a structural basis for the development of novel antiviral agents targeting HIV-1 reverse transcriptase.

Mechanistic Insights into Biological Activities of Asterriquinone B1

Molecular Targeting of Key Enzymes and Receptors

Asterriquinone (B1663379) B1's biological activity stems from its ability to directly interact with and modulate the function of several critical enzymes and receptors involved in cellular signaling.

A primary and well-documented activity of Asterriquinone B1 is its role as a selective, non-peptidyl activator of the insulin (B600854) receptor (IR). nih.govtocris.com Unlike insulin, which binds to the extracellular alpha subunits of the receptor, this compound appears to interact directly with the intracellular beta subunit's tyrosine kinase (TK) domain. endocrine.orgresearchgate.net This interaction triggers the autophosphorylation of the IR beta subunit, initiating a cascade of downstream signaling events that mimic the effects of insulin. nih.govresearchgate.net

The activation of the insulin receptor tyrosine kinase (IRTK) by this compound leads to the subsequent tyrosine phosphorylation of immediate substrates, most notably Insulin Receptor Substrate-1 (IRS-1). nih.govendocrine.org Phosphorylated IRS-1 then serves as a docking site for other signaling proteins, leading to the activation of the phosphatidylinositol 3-kinase (PI3K) and the subsequent activation of Akt kinase. nih.govresearchgate.net This demonstrates a direct insulin-mimetic effect at the molecular level. Notably, the compound is selective for the insulin receptor over the homologous insulin-like growth factor-I (IGF-I) receptor. nih.govendocrine.org

Table 1: Receptor Selectivity of this compound (DMAQ-B1)
Receptor TargetActivityEffective Concentration (EC₅₀)Reference
Insulin Receptor Tyrosine Kinase (IRTK)Activator3 - 6 μM tocris.com
Insulin-like Growth Factor 1 Receptor (IGF1R)Weak Activator~100 μM tocris.com
Epidermal Growth Factor Receptor (EGFR)Weak Activator~100 μM tocris.com

This compound has been identified as an inhibitor of farnesyltransferase (FTase). ontosight.ai This enzyme catalyzes farnesylation, a critical post-translational modification where a 15-carbon farnesyl pyrophosphate group is attached to a cysteine residue at the C-terminus of specific proteins. ontosight.aibioassaysys.com This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins, including those in the Ras superfamily of small GTPases. ontosight.aibioassaysys.com

By inhibiting FTase, this compound disrupts the function of proteins that require farnesylation for their oncogenic activity. ontosight.ai The mechanism of farnesyltransferase inhibitors (FTIs) often involves competitive binding at the enzyme's active site, preventing the substrate from being processed. scbt.com A key consequence of FTase inhibition is the altered processing of proteins like RhoB. When farnesylation is blocked, RhoB can be alternatively prenylated by geranylgeranyltransferase-I (GGT-I), leading to the formation of geranylgeranylated RhoB (RhoB-GG). nih.gov This modified form of RhoB is associated with the inhibition of cell growth and has been shown to induce the cell cycle kinase inhibitor p21WAF1, contributing to the anti-proliferative effects of FTIs. nih.gov

In addition to its effects on the insulin receptor, this compound is a direct activator of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). nih.govtocris.com The compound interacts directly with the TrkA receptor at a site distinct from the neurotrophin-binding domain, targeting the kinase domain itself to initiate signaling. nih.govtocris.com This activation occurs without stimulating the p75NTR receptor, which can have pro-apoptotic effects. nih.gov

Upon activation by this compound, Trk receptors dimerize and autophosphorylate, creating docking sites for intracellular signaling molecules. ucsf.edunih.gov This initiates several major downstream signaling cascades that are crucial for neuronal survival and differentiation. nih.govfrontiersin.org Key pathways activated include:

Ras-MAPK Pathway: This pathway is critical for cell differentiation and neurite outgrowth. frontiersin.orgtocris.com

PI3K-Akt Pathway: This is a major cell survival signaling route that suppresses apoptosis. frontiersin.orgtocris.com

PLCγ Pathway: Activation of phospholipase C-gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation. nih.govtocris.com

This direct activation of TrkA signaling highlights a neurotrophic potential for this compound.

Research has indicated that asterriquinones can inhibit the binding of the Growth factor receptor-bound protein 2 (Grb2) to the phosphorylated Epidermal Growth Factor Receptor (EGFR). googleapis.com EGFR is a receptor tyrosine kinase that, upon binding ligands like EGF, dimerizes and autophosphorylates on several tyrosine residues in its C-terminal tail. uniprot.orgmdpi.com

These phosphotyrosine residues act as docking sites for adapter proteins, such as Grb2, which contain SH2 domains. nih.gov Grb2 binds directly to phosphotyrosine sites Y-1068 and, to a lesser extent, Y-1086 on the activated EGFR. nih.govnih.gov The recruitment of the Grb2-SOS complex to the receptor is a critical step that links EGFR activation to the Ras-MAPK signaling cascade, a major driver of cell proliferation. uniprot.org By preventing the association of Grb2 with the EGFR, this compound can uncouple the receptor from this key downstream pro-proliferative pathway, effectively attenuating the signal for cell growth.

Cellular Pathway Modulation

The molecular interactions of this compound translate into broader effects on cellular pathways that govern fundamental processes like cell survival and proliferation.

The diverse molecular targeting by this compound results in a complex modulation of cell survival and proliferation. Its inhibitory actions on farnesyltransferase and the Grb2-EGFR interaction serve to block key oncogenic signaling pathways, suggesting anti-proliferative and pro-apoptotic potential. ontosight.ainih.gov The inhibition of FTase, for instance, is a strategy explored in cancer therapy to halt tumor growth. ontosight.ai

Conversely, its activation of the Insulin Receptor and TrkA pathways promotes cell survival and growth in specific contexts. nih.govnih.gov The activation of the PI3K-Akt pathway, a common downstream effector of both the insulin receptor and TrkA, is a potent pro-survival signal that inhibits apoptosis. nih.govfrontiersin.org This dual activity—inhibiting certain proliferation pathways while activating specific survival pathways—indicates that the ultimate cellular outcome is highly dependent on the cellular context and the relative expression levels of its various molecular targets. This complex interplay underscores the compound's potential for nuanced pharmacological applications.

Table 2: Summary of this compound's Impact on Signaling Pathways
Target/PathwayMolecular ActionResulting Effect on PathwayOverall Cellular ImpactReference
Insulin ReceptorDirect ActivationActivation of PI3K/AktPro-survival, Glucose Uptake nih.govtocris.com
FarnesyltransferaseInhibitionBlockage of Ras/Rho farnesylationAnti-proliferative, Pro-apoptotic ontosight.ainih.gov
TrkA ReceptorDirect ActivationActivation of PI3K/Akt & MAPKPro-survival, Neuronal Differentiation nih.govtocris.com
EGFR-Grb2 InteractionInhibition of BindingBlockage of Ras/MAPK activationAnti-proliferative googleapis.comuniprot.org

Induction of Apoptotic Cascades

This compound has been demonstrated to be a potent inducer of apoptosis, the process of programmed cell death, in various cancer cell lines. The mechanism primarily involves the intrinsic or mitochondrial pathway, a critical cellular process for eliminating damaged or malignant cells.

Research on human colon cancer cells (HCT116) has elucidated a clear sequence of events. Treatment with this compound leads to a significant disruption of the mitochondrial membrane potential. This destabilization facilitates the release of cytochrome c from the mitochondria into the cytosol. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3. The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and culminating in the characteristic morphological changes of apoptosis.

Furthermore, the pro-apoptotic activity of this compound is modulated by its influence on the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway. Studies have shown that this compound treatment causes a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophores and Key Structural Motifs

SAR studies have successfully dissected the Asterriquinone (B1663379) B1 scaffold to pinpoint its essential pharmacophores—the specific regions of the molecule responsible for its biological activity. The core structure is generally recognized as a bis-indolylquinone, and research has shown that both the indole (B1671886) moieties and the central quinone ring are fundamental to its function. soton.ac.uk Early investigations identified the quinone and the 7-prenylindole group within demethylasterriquinone B1 (DAQ-B1), a close analog, as key pharmacophoric elements. researchgate.netsci-hub.se

The nature and position of substituents on the two indole rings play a critical role in modulating the biological activity of asterriquinone analogs.

Essential Nature of the Indole Ring : The indole ring itself is considered an essential component for biological activity. soton.ac.uk

Prenyl and Isoprenyl Groups : The presence of prenyl or isoprenyl groups on the indole rings is a common feature of naturally occurring, active asterriquinones. Studies on DAQ-B1, which has a 7-prenylindole and a 2-isoprenylindole, have shown these are important for activity. sci-hub.seacs.org However, the specific location and even the saturation of these side chains can be altered while retaining or even enhancing activity. For instance, synthetic tetrahydroasterriquinone (B1265088) E, which has saturated prenyl groups, demonstrated more potent inhibition of the Grb2-EGF receptor interaction than its natural, unsaturated counterpart. soton.ac.uk This suggests the double bond within the prenyl group is not strictly necessary for this specific activity. soton.ac.uk

Halogen Substitutions : The introduction of halogen atoms, such as fluorine, onto the indole ring has led to the development of highly potent analogs. An analog known as 5E5, which features a fluorine at the 7-position of the indole ring, was found to be a very potent activator of the TrkA receptor, with activity approximately 200% that of a maximal dose of nerve growth factor (NGF). researchgate.net

Other Substitutions : A combinatorial approach to synthesis has allowed for the creation of libraries with a wide array of substitutions on the indole rings, including aliphatic and aromatic groups, to probe the structural requirements for activity. researchgate.net

Table 1: Impact of Indole and Quinone Substitutions on TrkA Receptor Activation

CompoundKey Structural FeaturesBiological ActivityReference
DAQ-B1 7-prenylindole & 2-isoprenylindole, dihydroxyquinoneLead compound, activator of insulin (B600854) and NGF receptors. researchgate.netescholarship.org
1H5 Fluorine at 7-position of indole ring~50% the effect of NGF on TrkA activation. researchgate.net
5E5 Fluorine at 7-position of indole ring, 2-methoxy groups on quinone~200% the effect of NGF on TrkA activation. researchgate.net

The central 2,5-dihydroxybenzoquinone core is crucial for the biological activity of asterriquinones. soton.ac.uk Modifications to this ring system have profound effects on the molecule's function and cytotoxicity.

Hydroxyl Groups : At least one hydroxyl or acetoxy group on the benzoquinone moiety is considered essential for cytotoxicity. soton.ac.uk Analogs where the two hydroxyl groups were replaced with dimethoxy or diamino functionalities showed no cytotoxic activity. soton.ac.ukjst.go.jp

Methoxy (B1213986) Substitutions : While replacing both hydroxyls with methoxy groups eliminates activity, the introduction of methoxy groups alongside the hydroxyls can have beneficial effects. In the highly active analog 5E5, the presence of 2-methoxy groups on the quinone ring, in addition to the fluorine on the indole, was a key structural feature. researchgate.net These methoxy groups increase the dihedral angle between the indole and quinone rings. researchgate.net

Toxicity Concerns : The quinone structure itself, while a key pharmacophore, is a source of concern for potential long-term toxicity, which has hindered the clinical development of this class of compounds. escholarship.org This has been a major impetus for designing analogs with the quinone ring replaced.

The three-dimensional structure of this compound, particularly the spatial arrangement of the bulky indole rings around the central quinone, introduces the concept of axial chirality.

Axial chirality arises when rotation around a bond is restricted, leading to stereoisomers (atropisomers) that are non-superimposable mirror images without a traditional stereocenter. chemeurope.com In bis-indolylquinones like this compound, the steric hindrance between the indole substituents and the quinone ring can restrict free rotation around the carbon-carbon bonds connecting the rings. researchgate.netescholarship.org

The dihedral angle between the planes of the indole and quinone rings is an important structural parameter. researchgate.net Modifications, such as the addition of 2-methoxy groups to the quinone ring, can increase this angle, which has been correlated with enhanced biological activity in certain analogs like 5E5. researchgate.net While the specific biological impact of individual atropisomers of this compound is not extensively detailed, the principle of atropisomerism is a critical consideration in the design of new analogs, as different spatial arrangements can lead to varied interactions with biological targets. academie-sciences.frrsc.org An attempt to create stable atropisomers of a related analog by introducing a large bromo-substituent on the indole ring did not succeed in preventing rotation at room temperature, indicating that the rotational barrier can be subtle. escholarship.org

Methyl Scanning Methodology for Interaction Site Identification

A systematic method known as methyl scanning has been applied to demethylthis compound (DAQ-B1) to identify the specific regions of the molecule that are important for its interaction with its biological receptors. acs.orgnih.gov This functional assay provides an excellent complement to structural biology, especially when the molecular target is unknown. nih.gov

The methodology involves the systematic chemical synthesis of a family of derivatives of the parent compound. In each derivative, a single hydrogen atom at a specific position is replaced by a methyl group. acs.orgnih.gov The biological activity of each of these methylated derivatives is then tested and compared to the original molecule.

If methylation at a particular site causes a significant loss of activity, it suggests that this position is a critical "hot spot" for interaction with the target receptor, likely involved in a crucial binding event where the small hydrogen atom is required.

If methylation has little to no effect on activity, it indicates that this region of the molecule is not directly involved in binding and points away from the receptor.

The results from the methyl scan of DAQ-B1 were used to design a biotin-conjugated affinity reagent, which could then be used to isolate and identify its cellular receptor(s). acs.orgnih.gov

Development of Improved Analogs with Enhanced Activity or Specificity

A primary goal of analog design has been to retain or improve the desirable biological activities of asterriquinones while mitigating the potential toxicity associated with the quinone moiety.

Recognizing the quinone ring as both a key pharmacophore and a liability, significant research has focused on replacing it with other cyclic structures that can mimic its function without its toxic potential. researchgate.netescholarship.org This strategy has proven successful, yielding new classes of compounds that retain the desired biological effects.

Pyrone, Pyridone, and Cyclohexadienone Analogs : To overcome the obstacle of quinone-related toxicity, replacements such as pyrones, pyridones, and cyclohexadienones have been explored. escholarship.org

Kojic Acid-Derived Analogs : One of the most successful quinone replacements has been the use of a pyrone ring derived from kojic acid. researchgate.netescholarship.org These indolylkojic acid analogs were found to maintain the promising insulin-mimetic activity of the parent compounds. researchgate.netescholarship.org

Hydroxyfuroic Acid Analogs : Another study developed a hydroxyfuroic acid derivative of DAQ-B1. nih.gov This compound, D-410639, proved to be a potent activator of the human insulin receptor while being 128-fold less cytotoxic than DAQ-B1, demonstrating the viability of this bioisosteric replacement. nih.gov

Table 2: Comparison of Cytotoxicity in Quinone and Quinone-Replacement Analogs

CompoundCore StructureCytotoxicity (LC50)Reference
DMAQ B1 Dihydroxyquinone2.3 µM nih.gov
Compound 2 (Merck) Phenylindolylhydroxyquinone66.5 µM nih.gov
D-410639 Hydroxyfuroic acid~296 µM nih.gov

These studies highlight a successful strategy in medicinal chemistry: identifying and replacing a toxicophore within a lead compound to produce safer, yet still potent, drug candidates.

Rational Design of Derivatives for Specific Target Engagement

The rational design of derivatives based on the asterriquinone scaffold has been a focused effort to optimize therapeutic properties while minimizing potential liabilities. These design strategies have been heavily influenced by Structure-Activity Relationship (SAR) studies, aiming to enhance engagement with specific biological targets. Key targets for these rationally designed analogs include the insulin receptor and the nerve growth factor receptor, TrkA.

A primary concern driving the rational design of new asterriquinone analogs has been the potential toxicity associated with the quinone moiety. nih.gov To address this, researchers have synthesized derivatives where the quinone core is replaced with other cyclic ketones like pyrones, pyridones, and cyclohexadienones. nih.gov This strategy aims to retain the essential pharmacophore responsible for biological activity while eliminating the substructure linked to potential long-term toxicity.

For engagement with the insulin receptor, SAR studies identified the quinone and the 7-prenylindole group of demethylthis compound (DAQ-B1) as key pharmacophores. dntb.gov.ua This understanding guided the design of hybrid molecules. For instance, analogs combining the indole structure with kojic acid were synthesized as potential small-molecule insulin mimics. dntb.gov.ua These kojic acid-derived analogs were designed to maintain the insulin-mimicking activity of the parent compound. dntb.gov.ua

In the context of neuroprotection, the focus has been on activating the nerve growth factor (NGF) receptor, TrkA. nih.gov The natural product demethylasterriquinone-B1 (DAQ-B1) was found to activate the TrkA receptor, prompting the design of analogs with improved potency and selectivity. nih.gov A notable example is the fluorinated analog, 5E5, which demonstrated significantly enhanced NGF activator activity, reportedly having approximately 200% of the effect of a maximal dose of NGF. nih.gov This success spurred the synthesis of a library of fluorinated monoindolylquinones to further explore this avenue. nih.gov The overarching goal of these efforts is to develop orally active, small-molecule neurotrophin mimics that can cross the blood-brain barrier and provide therapeutic benefits for neurodegenerative diseases. nih.gov

The table below illustrates examples of rationally designed derivatives and their targeted biological activity.

Derivative Class Structural Modification Intended Target Design Rationale
Kojic Acid HybridsReplacement of quinone with a kojic acid-derived moiety. dntb.gov.uaInsulin ReceptorRetain insulin-mimetic activity while potentially reducing toxicity associated with the quinone core. dntb.gov.ua
Fluorinated Analogs (e.g., 5E5)Fluorination of the indole ring system. nih.govTrkA ReceptorEnhance potency as a nerve growth factor (NGF) activator for neuroprotection. nih.gov
Quinone ReplacementsSubstitution of the quinone core with pyrones or pyridones. nih.govGeneralMitigate potential long-term toxicity linked to the quinone substructure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For the asterriquinone class, QSAR has been employed to understand the structural requirements for activating specific targets, such as the TrkA receptor, and to predict the activity of novel derivatives. nih.gov

A significant QSAR study was conducted on a combinatorial library of over 300 asterriquinone analogs. nih.govresearchgate.net The aim was to model the activation of the TrkA receptor and to assess cellular toxicity. nih.gov This approach allows researchers to identify which structural features are positively or negatively correlated with the desired biological effect. The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

In these models, "Molecular Descriptors" are numerical values that encode various physicochemical properties of the molecules, such as their size, shape, electronic properties, and lipophilicity. vietnamjournal.ru Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate the mathematical equation. researchgate.net

For the asterriquinone library targeting TrkA, QSAR models were successfully generated. nih.gov A crucial finding from this modeling was the lack of correlation between TrkA activation and cellular toxicity. nih.gov This suggests that the structural features responsible for the therapeutic activity (TrkA activation) are distinct from those causing toxicity. This insight is invaluable for the rational design of new derivatives, as it indicates that it is feasible to develop potent TrkA activators with a favorable safety profile. nih.gov

The development and validation of a robust QSAR model involve several steps:

Data Set Preparation : A diverse set of compounds with accurately measured biological activities is compiled. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the set. vietnamjournal.ru

Model Building : Statistical methods are used to select the most relevant descriptors and build a regression model. csit.am

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. taylorfrancis.com

The table below outlines the conceptual components of a QSAR model developed for an asterriquinone library.

QSAR Component Description Example for Asterriquinones
Biological Activity The measured biological endpoint being modeled (e.g., receptor activation, inhibition).Percent activation of the TrkA receptor relative to a control. nih.gov
Molecular Descriptors Numerical representations of molecular properties. mdpi.comSteric parameters (e.g., Verloop), electronic properties, molecular weight, and lipophilicity (e.g., LogP).
Statistical Method The algorithm used to create the mathematical relationship. researchgate.netMultiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net
Model Validation Statistical assessment of the model's robustness and predictive ability. taylorfrancis.comInternal cross-validation (q²), correlation coefficient (r²). csit.am
Model Application The use of the validated model.Predicting the TrkA activation of new, unsynthesized asterriquinone derivatives; guiding the design of compounds with high potency and low toxicity. nih.govwikipedia.org

While specific QSAR equations for this compound are proprietary or found in detailed supplementary data of scientific papers, the reported application of this methodology has been instrumental in advancing the development of this class of compounds for therapeutic use. nih.govresearchgate.net

Methodological Approaches in Asterriquinone B1 Research

Biosynthesis Elucidation Techniques

The biosynthesis of asterriquinones, including Asterriquinone (B1663379) B1, is a complex process that is not yet fully elucidated. scispace.com However, research has pointed to a pathway involving the dimerization of two indole (B1671886) moieties with a benzoquinone core. Key precursors are believed to be derived from tryptophan. The enzyme TdiB from Aspergillus nidulans has been identified as a prenyltransferase involved in the biosynthesis of bioactive asterriquinones. jst.go.jp Fungi are a significant source of these compounds, with various species of Aspergillus, Humicola, and Botryotrichum known to produce different asterriquinone derivatives. jst.go.jp

Chemical Synthesis Methodologies and Reaction Optimization

The total synthesis of Asterriquinone B1 has been a significant focus of organic chemistry research, with several distinct strategies developed to construct its complex and asymmetric structure. jst.go.jpresearchgate.net

One prominent approach involves the condensation of an indole derivative with a quinone precursor. For instance, a lengthy route was developed for the synthesis of asymmetrically substituted asterriquinones like this compound. mdpi.com This involved the condensation of a formyl prenyl indole derivative with a pyrandione derivative. mdpi.comsoton.ac.uk The resulting product then undergoes a rearrangement catalyzed by a base, such as sodium methoxide, to yield Demethylthis compound, which can subsequently be methylated to form this compound. mdpi.com

Another strategy utilizes Stille couplings. This method has been employed in the synthesis of Demethylasterriquinone A1 and B1. acs.org It involves the coupling of a bromo-substituted benzoquinone with an organotin indole derivative. acs.org The regiochemistry of the substitution on the quinone ring is a critical aspect of this methodology.

The Thiele-Winter acetoxylation reaction is another key transformation used in the synthesis of hydroxyquinones, which are precursors to asterriquinones. mdpi.com This method involves the reaction of a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst to introduce acetoxy groups, which can then be hydrolyzed to hydroxyl groups. mdpi.com

Researchers have also explored the use of iron pentacarbonyl in photochemical routes to generate substituted 1,4-benzoquinones from 1-ene-3-ynes, demonstrating alternative methods for constructing the core quinone structure. jst.go.jp

A summary of key synthetic approaches is presented below:

Synthetic Strategy Key Reactions Precursors Reference
Condensation-RearrangementCondensation, Base-catalyzed rearrangementFormyl prenyl indole derivatives, Pyrandione derivatives mdpi.comsoton.ac.uk
Stille CouplingPalladium-catalyzed cross-couplingBromo-substituted benzoquinones, Organotin indole derivatives acs.org
Thiele-Winter AcetoxylationAcetoxylation, HydrolysisQuinones, Acetic anhydride mdpi.com
Photochemical RouteIron pentacarbonyl assisted photochemical reaction1-ene-3-ynes jst.go.jp

Cellular Assays for Biological Activity Profiling

Cell-based assays have been instrumental in identifying and characterizing the biological activities of this compound and its analogs. These assays provide a more physiologically relevant context compared to purely biochemical assays.

A variety of cell lines have been utilized to screen for the biological effects of this compound. The discovery of Demethylthis compound as an insulin (B600854) mimetic originated from screening fungal extracts using a Chinese Hamster Ovary cell line engineered to overexpress the human insulin receptor (CHO.IR). researchgate.netnih.govias.ac.in This cell line is a key tool for identifying compounds that activate the insulin receptor tyrosine kinase. researchgate.net

In the context of neurotrophic activity, PC12 cells, a rat adrenal pheochromocytoma cell line, have been used. researchgate.net These cells differentiate and extend neurites in response to nerve growth factor (NGF) and can be used to screen for compounds that mimic or enhance this effect. researchgate.net Synthetic analogues of asterriquinones have been shown to activate the TrkA receptor in PC12 cells, promoting cell survival. researchgate.net

Furthermore, the cytotoxic properties of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. tandfonline.com These include:

K562 (chronic myelogenous leukemia) tandfonline.com

BEL-7042 (hepatocellular carcinoma)

SGC-7901 (gastric carcinoma) tandfonline.com

A549 (lung carcinoma) tandfonline.comresearchgate.net

HeLa (cervical cancer) tandfonline.com

MCF7 (breast cancer) researchgate.net

Hcc827 (lung cancer) researchgate.net

PC3 (prostate cancer) researchgate.net

P388 (mouse leukemia) soton.ac.uk

High-throughput screening (HTS) has been a cornerstone in the discovery of the biological activities of asterriquinone-related compounds. bmglabtech.com HTS leverages automation and robotics to test large libraries of compounds rapidly. bmglabtech.compressbooks.pub The initial discovery of Demethylthis compound as an insulin receptor activator was the result of an HTS campaign that screened a vast collection of natural product extracts. researchgate.netias.ac.in This process typically involves miniaturized assays in multi-well plates, allowing for the parallel testing of thousands of compounds. pressbooks.pub The data generated from HTS provides the initial "hits" that are then subjected to more detailed secondary assays for confirmation and further characterization. nih.gov

Preclinical in vivo Models (Non-Human) for Efficacy Assessment

The evaluation of this compound's therapeutic potential has extended to preclinical studies in animal models. Notably, the anti-diabetic effects of Demethylthis compound (also known as L-783,281) have been demonstrated in mouse models of diabetes. acs.orgias.ac.in Oral administration of this compound led to significant glucose-lowering effects in both db/db and ob/ob mice, which are models for type 2 diabetes characterized by insulin resistance. ias.ac.in Studies in streptozotocin-induced diabetic mice and normal lean mice have also been conducted to investigate its insulin-mimetic and insulin-sensitizing effects. nih.gov Furthermore, the ability of Demethylthis compound to cross the blood-brain barrier and activate hypothalamic signaling has been shown in animal models, suggesting its potential for central nervous system applications. nih.gov

Biochemical Assays for Enzyme Inhibition and Receptor Activation

Biochemical assays provide a direct measure of a compound's interaction with a specific molecular target, such as an enzyme or receptor. For this compound and its analogs, these assays have been crucial for understanding their mechanism of action.

One of the most significant findings is the ability of Demethylthis compound to directly activate the insulin receptor tyrosine kinase (IRTK). researchgate.net This was demonstrated using purified native insulin receptor and recombinant IR kinase, showing that the compound interacts directly with the receptor to stimulate its kinase activity. researchgate.net This activation leads to downstream signaling events, including the phosphorylation of insulin receptor substrate-1 (IRS-1) and the activation of phosphatidylinositol 3-kinase (PI3K) and Akt kinase. researchgate.net

Asterriquinones have also been investigated for their inhibitory activity against other enzymes. For example, Asterriquinone and its analogues were found to be potent inhibitors of the reverse transcriptase from human immunodeficiency virus type-1 (HIV-1). nih.gov The mode of inhibition was determined to be competitive with respect to the template-primer and noncompetitive with respect to the deoxynucleoside triphosphate substrate. nih.gov

Enzyme/Receptor Target Assay Finding Compound(s) Reference
Insulin Receptor Tyrosine Kinase (IRTK)ActivationDemethylthis compound researchgate.net
HIV-1 Reverse TranscriptaseInhibition (Competitive with template-primer)Asterriquinone and its analogues nih.gov
MARK4 KinaseInhibitionBisindole derivatives (analogues of asterriquinones) researchgate.net

Additionally, studies have explored the selectivity of these compounds. Demethylthis compound was found to be relatively selective for the insulin receptor over the insulin-like growth factor-I (IGF-I) receptor and other homologous receptor tyrosine kinases. researchgate.net

Affinity-Based Probes for Target Identification (e.g., Biotin (B1667282) Conjugates)

The identification of molecular targets for bioactive small molecules like this compound is a critical step in understanding their mechanism of action. Affinity-based chemical proteomics is a primary strategy employed for this purpose, utilizing specially designed molecular probes to "fish" for binding partners within a complex biological sample, such as a cell lysate. drughunter.com This approach relies on creating a modified version of the bioactive compound, known as an affinity probe, which typically consists of three key components: a ligand (the this compound-like structure), a linker, and a reporter tag. mdpi.com

Biotin is a frequently used reporter tag due to its small size and the extraordinarily strong, non-covalent interaction it forms with streptavidin, a protein that can be immobilized on a solid support like beads. The general workflow involves synthesizing a biotin-conjugated version of the compound of interest. nih.gov This probe is incubated with a protein extract, allowing it to bind to its target protein(s). Subsequently, streptavidin-coated beads are used to capture the probe-target complex, effectively pulling it out of the solution. mdpi.com After washing away non-specifically bound proteins, the target proteins can be eluted and identified using mass spectrometry. drughunter.com

In the context of asterriquinone research, this methodology has been applied to its close analog, demethylthis compound (DAQ B1), a known insulin mimetic. acs.orgescholarship.org To facilitate target identification, researchers first determined which parts of the DAQ B1 molecule were essential for its biological activity and which could be modified without disrupting its function. acs.org This was achieved through a process called "methyl scanning," where derivatives of the compound are systematically synthesized to map the sites of interaction with its macromolecular target. acs.org Based on these findings, a biotin-demethylasterriquinone conjugate was designed and synthesized to serve as an affinity reagent for isolating its receptor(s). acs.orgescholarship.org This strategic design ensures that the biotin tag is attached at a position that does not interfere with the binding of the core molecule to its biological target, thereby increasing the probability of successfully identifying the correct protein partners. acs.org

Table 1: General Workflow for Affinity-Based Target Identification

Step Description Purpose
1. Probe Design & Synthesis A derivative of the bioactive compound (e.g., DAQ B1) is chemically linked to a reporter tag, such as biotin. To create a "bait" molecule that retains biological activity and can be easily captured. mdpi.comacs.org
2. Incubation The biotinylated probe is incubated with a complex protein mixture, such as a cell lysate. To allow the probe to bind to its specific protein target(s). mdpi.com
3. Affinity Capture Streptavidin-coated beads are added to the mixture. The high affinity of streptavidin for biotin captures the probe-target complex. To isolate the probe and its bound protein(s) from thousands of other proteins in the lysate. drughunter.com
4. Wash The beads are washed with buffer solutions. To remove proteins that are non-specifically or weakly bound to the beads or the probe. drughunter.com
5. Elution & Identification The specifically bound target protein(s) are detached (eluted) from the probe/beads. To prepare the purified target proteins for analysis.

| 6. Mass Spectrometry | The eluted proteins are analyzed by mass spectrometry. | To identify the precise identity of the captured target protein(s). mdpi.com |

Spectroscopic and Chromatographic Techniques for Compound Characterization

The characterization of a natural product like this compound requires a suite of analytical techniques to confirm its identity, purity, and structure. Spectroscopic and chromatographic methods are fundamental to this process. numberanalytics.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups, as well as a means to separate it from other compounds present in a crude extract. mdpi.com

Spectroscopic Techniques are indispensable for elucidating the molecular structure of this compound. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com It helps determine the connectivity of atoms and the stereochemistry of the compound, which is crucial for complex structures like asterriquinones. uvic.ca

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound with high accuracy. uvic.ca By fragmenting the molecule and analyzing the resulting pieces, MS can also provide valuable clues about the structure of different sub-components of the molecule. nrfhh.com

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of the quinone and indole moieties in this compound. numberanalytics.comsolubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with chromophores, such as the extended conjugated systems found in asterriquinones. solubilityofthings.com

Chromatographic Techniques are essential for the isolation, purification, and analysis of this compound from its natural source, typically a fungal culture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating this compound from a complex mixture of other metabolites. mdpi.com It allows for high-resolution separation, quantification, and purification of the compound. nih.gov Different HPLC methods, such as reversed-phase chromatography, are selected based on the polarity of the target molecule.

Hyphenated Techniques: The coupling of chromatography with spectroscopy, known as a hyphenated technique, is particularly powerful. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR allow for the separation of compounds in a mixture followed by their immediate structural characterization in a single, continuous process. numberanalytics.comnih.gov For instance, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has been used to analyze asterriquinone family members in fungal extracts. researchgate.netnih.gov

Together, these methods provide a comprehensive analytical toolkit for the unambiguous characterization of this compound, ensuring the structural integrity of the compound used in further biological and methodological studies. researchgate.net

Table 2: Analytical Techniques for this compound Characterization

Technique Type Information Provided
NMR Spectroscopy Spectroscopic Detailed atomic connectivity, 3D structure, and stereochemistry. numberanalytics.com
Mass Spectrometry (MS) Spectroscopic Molecular weight, elemental formula, and structural fragments. uvic.ca
Infrared (IR) Spectroscopy Spectroscopic Identification of functional groups (e.g., C=O, O-H, N-H). mdpi.com
UV-Vis Spectroscopy Spectroscopic Information on conjugated systems and chromophores. solubilityofthings.com
HPLC Chromatographic Separation, purification, and quantification of the compound from mixtures. nih.gov

| LC-MS | Hyphenated | Combines separation with mass and structural data for rapid identification. mdpi.com |

Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking, are powerful tools used in this compound research to predict and rationalize its biological activity. organica1.org These in silico techniques complement experimental approaches by providing insights into how the compound might interact with its protein targets at a molecular level. frontiersin.org

Molecular Docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score. frontiersin.org For this to be possible, a three-dimensional structure of the target protein is required, which can be obtained from databases like the Protein Data Bank (PDB). nih.gov

In research related to the asterriquinone family, molecular docking has been employed to explore potential therapeutic applications. For example, given that demethylthis compound (DAQ B1) is known to activate the insulin receptor tyrosine kinase, computational studies have been used to understand how these small molecules might interact with this protein domain. escholarship.orgacsmedchem.org Furthermore, docking studies have been used to investigate the potential of asterriquinones and their analogs as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. researchgate.netnih.gov These studies analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the asterriquinone molecule and the amino acid residues in the active site of the target enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that has been applied to the asterriquinone class. researchgate.net QSAR attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a library of asterriquinone analogs, a QSAR model was developed to predict their ability to activate the TrkA receptor, a target for preventing neuronal degeneration. researchgate.net Such models are valuable for guiding the synthesis of new derivatives with potentially improved activity. researchgate.net

These computational methods are crucial for rational drug design, helping to prioritize which new analogs to synthesize and test, and providing a theoretical framework for understanding experimental results.

Table 3: Examples of Molecular Modeling Applications in Asterriquinone Research

Study Focus Computational Technique Target Protein(s) Key Findings/Goals
Insulin Mimetic Activity Computational Studies Insulin Receptor (IR) Tyrosine Kinase To understand the mechanism of receptor activation by demethylthis compound (DAQ B1). acsmedchem.org
Neuroprotective Potential Molecular Docking Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Predicted promising binding scores for asterriquinone-related metabolites, suggesting potential as cholinesterase inhibitors. researchgate.netnih.gov

| Neurotrophin Activity | QSAR Modeling | Tropomyosin receptor kinase A (TrkA) | Developed a predictive model for TrkA activation to guide the design of new neuroprotective agents. researchgate.net |

Future Directions and Research Perspectives for Asterriquinone B1

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of asterriquinones in fungi like Aspergillus terreus has been an area of active research. researchgate.net While the general pathway involving the dimerization of indole-3-pyruvic acid to form the bis-indolyl-dihydroxybenzoquinone core is understood, several specific enzymatic steps and transient intermediates are yet to be fully characterized. researchgate.netnih.gov

Key areas for future research include:

Identification of Uncharacterized Enzymes: While some enzymes like asterriquinone (B1663379) synthase, prenyltransferases (e.g., AstPT), and methyltransferases have been identified, the complete enzymatic cascade is not fully known. researchgate.net Further research is needed to isolate and characterize all the enzymes involved in the pathway.

Stabilization and Characterization of Reactive Intermediates: Many intermediates in the biosynthetic pathway are highly reactive and difficult to isolate. nih.gov Advanced spectroscopic techniques and in vitro reconstitution of enzymatic reactions will be essential to capture and structurally elucidate these transient molecules.

Understanding Regulatory Mechanisms: The genetic and environmental factors that regulate the expression of the asterriquinone biosynthetic gene cluster are not well understood. Investigating these regulatory networks could lead to strategies for enhancing the production of Asterriquinone B1 in its native fungal hosts.

Discovery of Novel Biological Activities and Pharmacological Targets

The known biological activities of asterriquinones, particularly their insulin-mimetic and anti-tumor effects, have been the primary focus of research. researchgate.netbeilstein-journals.org However, the structural complexity of this compound suggests that it may interact with a broader range of biological targets.

Future exploration in this area should focus on:

Broad-Spectrum Bioactivity Screening: Systematic screening of this compound against a wide array of pharmacological targets, including G-protein coupled receptors, ion channels, and various enzyme families, could uncover novel therapeutic applications.

Identification of New Pharmacological Targets: For its known activities, such as insulin (B600854) mimicry, the precise molecular targets are not fully established. researchgate.net Identifying these targets is crucial for understanding its mechanism of action and for designing more specific and potent analogs.

Exploring Neuroprotective and Anti-inflammatory Potential: Some related fungal metabolites have shown neuroprotective and anti-inflammatory properties. mdpi.com Investigating whether this compound possesses similar activities could open up new avenues for treating neurodegenerative and inflammatory diseases. For instance, some asterriquinone derivatives have shown potential as cholinesterase inhibitors, which are relevant for Alzheimer's disease treatment. mdpi.comresearchgate.net

Optimization of Synthetic Pathways for Scalable Production

The natural production of this compound by fungal fermentation is often low-yielding, hindering large-scale studies and clinical development. While total syntheses have been developed, they can be lengthy and not always suitable for large-scale production. mdpi.com

Future efforts should be directed towards:

Scalable Synthesis Methodologies: Adapting existing synthetic routes for industrial-scale production is a critical step. This involves optimizing reaction conditions, developing high-throughput purification methods, and ensuring the process is economically viable. researchgate.netpreprints.org The use of AI-driven tools for predicting optimal reaction conditions and streamlining multi-step synthesis is a promising future direction. preprints.org

Biocatalysis and Chemoenzymatic Synthesis: Utilizing purified biosynthetic enzymes or engineered microorganisms in chemoenzymatic approaches could provide a more sustainable and efficient way to produce this compound and its derivatives. researchgate.net

Design of Highly Selective and Potent Analogs

Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophores of asterriquinones, such as the quinone and 7-prenylindole moieties in dimethyl-asterriquinone B1. researchgate.net This knowledge provides a solid foundation for the rational design of improved analogs.

Key strategies for future analog design include:

Target-Informed Design: Once the specific pharmacological targets of this compound are identified, computational modeling and structure-based drug design can be employed to create analogs with enhanced potency and selectivity.

Pharmacophore Modification and Scaffolding Hopping: Systematically modifying the core structure and peripheral substituents can lead to analogs with improved pharmacokinetic and pharmacodynamic properties. sci-hub.senih.gov Replacing the quinone moiety, which can have toxicity concerns, with other groups like pyrones has already shown promise. escholarship.org

Methyl Scanning and Positional Scanning: Techniques like methyl scanning can be used to identify regions of the molecule that are important for biological activity, guiding the design of more potent derivatives. acs.org

Investigation of Synergistic Effects with other Bioactive Compounds

The combination of natural bioactive compounds can often lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing side effects. frontiersin.org This is a promising area of investigation for this compound.

Future research should explore:

Combination Therapy for Cancer: Investigating the synergistic effects of this compound with established chemotherapeutic agents could lead to more effective cancer treatments with reduced drug resistance.

Synergy in Metabolic Diseases: In the context of its insulin-mimetic activity, combining this compound with other anti-diabetic drugs could provide a multi-pronged approach to managing diabetes. ajol.info

Antimicrobial and Anti-inflammatory Synergy: Exploring combinations of this compound with other antimicrobial or anti-inflammatory agents could broaden its therapeutic potential. nih.gov

Exploration of Potential in Neglected Tropical Diseases or Emerging Pathologies

Neglected tropical diseases (NTDs) and emerging infectious diseases represent a significant global health burden and are in constant need of new therapeutic agents. frontiersin.orgnih.govwho.int Natural products are a historically rich source of drugs for these conditions. mdpi.com

Future research directions include:

Screening against NTD Pathogens: this compound should be screened against a panel of pathogens responsible for NTDs, such as those causing leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.gov

Antiviral and Antiparasitic Activity: Given the broad bioactivities of related compounds, investigating the potential of this compound against various viruses and parasites is warranted.

Addressing Emerging Health Threats: As new pathogens and diseases emerge, this compound and its analogs should be considered as part of the arsenal (B13267) of compounds to be tested for potential therapeutic efficacy. nih.gov

Application of Advanced Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a comprehensive understanding of the molecular mechanisms of action of bioactive compounds. researchgate.netuninet.edufrontiersin.org

The application of these technologies to this compound research will be invaluable for:

Mechanism of Action Elucidation: Using transcriptomics and proteomics to analyze changes in gene and protein expression in cells treated with this compound can help to identify the cellular pathways it modulates. nih.gov

Biomarker Discovery: Metabolomics can be used to identify biomarkers that indicate the therapeutic response or potential toxicity of this compound, which is crucial for clinical development. uninet.edu

Systems Biology Approaches: Integrating data from multiple omics platforms can provide a holistic view of the biological effects of this compound, leading to a deeper understanding of its therapeutic potential and potential off-target effects. elsevier.com

Q & A

How can researchers design reproducible experiments to synthesize and characterize Asterriquinone B1?

Basic Research Question : What methodological protocols ensure reproducibility in synthesizing this compound? Answer :

  • Synthesis Protocols : Follow standardized procedures for natural product isolation (e.g., column chromatography, HPLC) with explicit solvent ratios, temperature, and catalyst details. Document purity validation via NMR, HPLC-MS, and elemental analysis .
  • Characterization : Include spectral data (e.g., UV-Vis, IR) and comparative analysis with literature values for key functional groups. For novel derivatives, provide crystallographic data or computational simulations (DFT) to confirm structure .

Advanced Research Question : How can factorial design optimize this compound synthesis under varying conditions? Answer :

  • Use factorial experimental design to test variables (e.g., pH, temperature, reaction time) and identify interactions. For example, a 2³ factorial design evaluates eight combinations to determine optimal yield .
  • Apply response surface methodology (RSM) to model non-linear relationships and refine synthesis parameters .

What strategies resolve contradictions in reported bioactivity data for this compound?

Basic Research Question : How should researchers address discrepancies in bioassay results across studies? Answer :

  • Standardized Assays : Replicate experiments using cell lines/pathogens from authenticated repositories (e.g., ATCC) and control for variables like solvent (DMSO concentration) and incubation time .
  • Meta-Analysis : Compare raw datasets from prior studies (e.g., IC₅₀ values) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or methodological biases .

Advanced Research Question : How can systems biology approaches reconcile conflicting mechanisms of action? Answer :

  • Integrate multi-omics data (transcriptomics, proteomics) to map this compound’s targets. For example, use STRING-DB to identify protein interaction networks perturbed by the compound .
  • Validate hypotheses via CRISPR-Cas9 knockout models or isotopic tracer studies to trace metabolic pathways .

How to establish a theoretical framework for studying this compound’s ecological roles?

Basic Research Question : What ecological theories guide field studies on this compound-producing organisms? Answer :

  • Link to chemical ecology theories , such as allelopathy or predator-prey coevolution, to hypothesize its ecological function. For example, test if this compound deters herbivores in its native habitat .
  • Use field sampling coupled with LC-MS to correlate compound concentration with environmental stressors (e.g., pH, nutrient availability) .

Advanced Research Question : How can ecological modeling predict this compound’s role in microbial communities? Answer :

  • Apply Lotka-Volterra models to simulate interactions between this compound-producing fungi and bacterial competitors. Validate predictions via metagenomic sequencing of soil microbiomes .

What methodologies ensure ethical and novel research on this compound’s therapeutic potential?

Basic Research Question : How to apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to preclinical studies? Answer :

  • Novelty : Screen this compound against understudied cancer subtypes (e.g., glioblastoma stem cells) using 3D organoid models .
  • Ethics : Adhere to ARRIVE guidelines for animal studies, including sample-size justification and humane endpoints .

Advanced Research Question : How can AI-driven docking studies enhance target identification while minimizing animal use? Answer :

  • Use AlphaFold2 to predict protein-ligand interactions and prioritize in vitro testing. Cross-validate with SPR (surface plasmon resonance) for binding affinity quantification .

How to integrate this compound research into broader chemical and biological contexts?

Basic Research Question : What literature review practices ensure comprehensive coverage of prior work? Answer :

  • Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in databases like SciFinder and PubMed. Prioritize primary sources from peer-reviewed journals .
  • Create annotated bibliographies to track synthesis routes, bioactivities, and unresolved questions .

Advanced Research Question : How can cheminformatic tools contextualize this compound within natural product databases? Answer :

  • Employ GNPS (Global Natural Products Social Molecular Networking) to compare its spectral data with structurally related compounds. Use Cytoscape for visualization .

Tables for Methodological Reference

Table 1: Key Parameters for Reproducible Synthesis

ParameterOptimal RangeAnalytical Method
Temperature25–30°CThermocouple logging
Solvent Ratio (EtOAc:Hexane)3:7HPLC retention time
Purity Threshold≥95%NMR integration

Table 2: Statistical Tests for Data Contradiction Analysis

Discrepancy TypeTestSoftware
Outlier DetectionGrubbs’ TestGraphPad Prism
Dose-Response VariabilityANCOVAR/BioConductor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.